molecular formula C16H15N3O3S B2685427 N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)methanesulfonamide CAS No. 38501-68-7

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)methanesulfonamide

Cat. No.: B2685427
CAS No.: 38501-68-7
M. Wt: 329.37
InChI Key: WWAZFJJORZCDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)methanesulfonamide is a chemical compound built on a quinazolinone core, a scaffold recognized for its diverse pharmacological potential in scientific research. Quinazolinone derivatives are frequently explored as key structures in medicinal chemistry due to their wide range of reported biological activities. These activities, documented in analogous compounds, include serving as inhibitors for various enzymes, such as carbonic anhydrases . Some related compounds have also demonstrated antibacterial properties against organisms like Proteus vulgaris and Bacillus subtilis , as well as antifungal activity against pathogens such as Rhizoctonia solani . The methanesulfonamide group present in its structure is a common feature in many molecules designed to target enzyme active sites, particularly carbonic anhydrases . This makes the compound a valuable intermediate for researchers investigating structure-activity relationships (SAR) and for developing novel bioactive molecules in areas like anticancer, antimicrobial, and enzyme inhibition studies . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-11-17-15-6-4-3-5-14(15)16(20)19(11)13-9-7-12(8-10-13)18-23(2,21)22/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAZFJJORZCDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)methanesulfonamide typically involves the reaction of 2-methyl-4-oxoquinazoline with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Reaction Mechanism

The methanesulfonamide group forms via nucleophilic aromatic substitution or amine alkylation , depending on the substrate. For the target compound:

  • Amine activation : The primary amine on the phenyl ring reacts with MsCl.

  • Substitution : The chloride in MsCl is replaced by the amine, forming the sulfonamide bond (–SO₂NH–) .

Analytical Validation

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy :

    • Absorption bands at ~3280 cm⁻¹ (N–H stretch) and ~1340–1150 cm⁻¹ (S=O stretching) .

  • ¹H NMR :

    • Peaks at δ 8.14–8.36 ppm (aromatic protons), δ 4.33–4.92 ppm (ethyl group), and δ 3.12–3.14 ppm (methylene adjacent to sulfonamide) .

  • Mass spectrometry :

    • Molecular ion peak corresponding to the formula C₁₅H₁₄N₃O₃S .

Key Challenges

  • Regioselectivity : Avoiding side reactions during quinazoline formation.

  • Purification : Use of recrystallization or column chromatography to isolate the compound .

Comparative Reactivity

The compound exhibits reactivity patterns similar to other sulfonamide-quinazoline hybrids, including:

  • Stability : Resistant to hydrolysis under mild conditions due to the sulfonamide’s electron-withdrawing effects.

  • Biological activity : Potential inhibition of enzymes like carbonic anhydrases, as seen in related benzenesulfonamide derivatives .

Scientific Research Applications

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores

Several quinazolinone derivatives share structural similarities with the target compound but differ in substituents and pharmacological profiles:

Compound Key Structural Differences Pharmacological Activity Key Studies
N-(2-Methyl-4-oxoquinazolin-3(4H)-yl)arylsulfonamides Aryl groups (e.g., Cl, F) instead of phenyl + methanesulfonamide Anti-inflammatory (38–73.5% efficacy in acute/chronic models) Demonstrated moderate COX-2 inhibition
3-Desmethyl sulfentrazone (DMS) Dichlorophenyl + difluoromethyl-triazolone core Herbicidal metabolite with low mammalian toxicity EPA risk assessment (2014)
N-[4-(2-Hydroxy-3-aminopropoxy)phenyl]methanesulfonamide Imidazole-phenoxyethylamine side chain Class II/III antiarrhythmic activity 66% arrhythmia suppression in preclinical models

Key Observations :

  • The anti-inflammatory activity of N-(2-methyl-4-oxoquinazolin-3(4H)-yl)arylsulfonamides is attributed to the quinazolinone core’s ability to inhibit prostaglandin synthesis, though their potency is lower than Indomethacin (78.3% efficacy) .
  • In contrast, sulfentrazone metabolites (e.g., DMS) prioritize herbicidal action over pharmacological effects, with structural modifications reducing mammalian toxicity .
Sulfonamide-Containing Compounds

Methanesulfonamide derivatives exhibit diverse bioactivities depending on their core structures:

Compound Core Structure Bioactivity Mechanistic Insights
Target Compound Quinazolinone + methanesulfonamide Anti-inflammatory (hypothesized) Potential COX/LOX inhibition (unconfirmed)
Sulfentrazone Triazolone + dichlorophenyl Herbicidal Protoporphyrinogen oxidase inhibition
Antiarrhythmic Methanesulfonamide Imidazole-phenoxyethylamine K⁺/Ca²⁺ channel modulation Prolonged cardiac action potential

Key Observations :

  • The quinazolinone core in the target compound distinguishes it from sulfentrazone’s triazolone scaffold, which is critical for herbicidal vs. anti-inflammatory targeting.
  • The antiarrhythmic compound’s imidazole-phenoxyethylamine side chain enables dual ion channel modulation, a feature absent in the target compound .

Biological Activity

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)methanesulfonamide, a compound belonging to the quinazolinone class, has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinazolinone moiety linked to a phenyl group via a sulfonamide functional group. Its molecular formula is C23_{23}H21_{21}N3_3O3_3S, and it has been studied for various pharmacological properties.

Mechanisms of Biological Activity

  • Inhibition of Carbonic Anhydrases (CAs) :
    • Recent studies have shown that derivatives of quinazolinone compounds exhibit significant inhibitory activity against various isoforms of carbonic anhydrases (CAs), which are metalloenzymes involved in critical physiological processes such as respiration and acid-base balance. This compound has been identified as a potential inhibitor for hCA I, II, IV, and IX isoforms, suggesting its utility in treating conditions like glaucoma and epilepsy .
  • Antitumor Activity :
    • Quinazolinone derivatives have been reported to possess anticancer properties. For instance, studies indicate that certain analogues exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Properties :
    • The compound's sulfonamide structure contributes to its anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. Some derivatives have shown IC50_{50} values lower than standard anti-inflammatory drugs like celecoxib, indicating promising therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Carbonic Anhydrase InhibitionhCA I, II, IV, IX
Antitumor ActivityInduction of apoptosis
Anti-inflammatoryCOX enzyme inhibition

Case Study: Antitumor Activity

In a recent investigation involving various quinazolinone derivatives, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity with IC50_{50} values in the low micromolar range. The study suggested that the compound induces apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Case Study: Inhibition of Carbonic Anhydrases

A detailed structure-activity relationship (SAR) study was conducted on a series of quinazolinone derivatives, including this compound. The findings revealed that modifications on the phenyl ring significantly affected binding affinity to the CA isoforms. The compound exhibited subnanomolar inhibition constants against hCA II and IX, highlighting its potential as a selective CA inhibitor for therapeutic applications in various diseases .

Q & A

Q. Basic

  • 1H/13C NMR : To confirm the quinazolinone scaffold and sulfonamide linkage. Key peaks include aromatic protons (δ 6.84–7.91 ppm) and sulfonamide NH2 (δ 7.56 ppm) .
  • Mass Spectrometry (ESI) : Negative-ion mode confirms molecular weight (e.g., [M−H]+ at m/z 360.0) .
  • Elemental Analysis : Validates purity and stoichiometry .

How can researchers optimize the anti-inflammatory activity of quinazolinone-sulfonamide derivatives?

Q. Advanced

  • Structural Modifications : Introduce azomethine or heterocyclic fragments (e.g., oxazolone, imidazolidine) at position 2 of the quinazolinone core. These groups enhance interaction with inflammatory targets like COX-2 .
  • Biological Testing : Use acute (carrageenan-induced edema) and chronic (cotton pellet granuloma) models. Derivatives with 6-iodo substitution showed 73.5% inhibition vs. Indomethacin (78.3%) .

What in vivo models are suitable for evaluating analgesic efficacy?

Q. Advanced

  • Acute Pain Models : Tail-flick or hot-plate tests in rodents.
  • Chronic Pain Models : Neuropathic pain induction (e.g., sciatic nerve ligation). Derivatives with hydrazone fragments demonstrated moderate activity, suggesting central nervous system penetration .

How can discrepancies in biological activity data between structurally similar derivatives be resolved?

Q. Advanced

  • Variable Control : Standardize assays (e.g., consistent Indomethacin controls across studies).
  • Structural Analysis : Compare substituent electronic effects (e.g., electron-withdrawing groups may reduce bioavailability).
  • Dose-Response Studies : Identify non-linear efficacy patterns .

How do computational docking studies guide the design of derivatives targeting viral proteins?

Q. Advanced

  • Target Selection : Dock derivatives against viral polymerases (e.g., monkeypox DNA polymerase).
  • Key Interactions : Prioritize compounds with hydrogen bonding to catalytic residues or hydrophobic packing in active sites. For example, derivatives with benzoyl-pyrazolyl groups showed high docking scores .

What models predict the environmental behavior of sulfonamide-containing compounds?

Q. Advanced

  • Soil Sorption Models : Use pH-dependent Kd values to estimate mobility. For example, sulfentrazone (a related sulfonamide) showed higher sorption in organic-rich soils due to conformational changes in organic matter .
  • Degradation Studies : Monitor hydrolysis or photolysis under simulated environmental conditions.

How does the introduction of heterocyclic fragments influence pharmacological profiles?

Q. Advanced

  • Enhanced Bioactivity : Schiff bases with azoles (e.g., imidazolidine) improved anti-inflammatory activity by 15–20% compared to non-heterocyclic analogs .
  • Solubility Trade-offs : Bulky heterocycles may reduce aqueous solubility, requiring formulation optimization.

What protocols ensure purity validation during synthesis?

Q. Methodological

  • Chromatography : Purify via silica gel column chromatography (e.g., 0–30% methanol/dichloromethane) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .

How can structure-activity relationship (SAR) studies improve derivative design?

Q. Advanced

  • Core Modifications : Replace the 2-methyl group with bulkier substituents (e.g., cycloheptyl) to enhance target affinity .
  • Sulfonamide Linker : Shorten or lengthen the spacer to optimize binding pocket interactions. Derivatives with ethylaminobenzene sulfonamides showed stronger inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.